molecular formula C5H11NO2 B152497 N,N-Dimethyl-L-Alanine CAS No. 2812-31-9

N,N-Dimethyl-L-Alanine

Cat. No.: B152497
CAS No.: 2812-31-9
M. Wt: 117.15 g/mol
InChI Key: QCYOIFVBYZNUNW-BYPYZUCNSA-N
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Description

N,N-dimethyl-L-alanine is a methyl-L-alanine in which both the amino hydrogens of L-alanine are replaced by methyl groups.

Biological Activity

N,N-Dimethyl-L-alanine (DMA) is a derivative of the amino acid L-alanine, characterized by the presence of two methyl groups attached to the nitrogen atom. This modification alters its biological properties and potential applications in various fields, including biochemistry and pharmacology. This article focuses on the biological activity of DMA, exploring its metabolic pathways, interactions with cellular systems, and implications in therapeutic contexts.

DMA is classified as a non-proteinogenic amino acid. Its molecular formula is C₅H₁₃N₁O₂, and it possesses a chiral center, making it optically active. The structural modification from L-alanine to DMA affects its solubility, reactivity, and interaction with biological systems.

Metabolic Pathways

Metabolism of DMA:
DMA undergoes metabolic processes similar to those of L-alanine but with distinct pathways due to its methylation. Research indicates that DMA can be metabolized to produce various intermediates involved in energy metabolism.

  • Conversion to Pyruvate: Like L-alanine, DMA can be converted into pyruvate through transamination reactions. This conversion plays a crucial role in energy production and metabolic regulation.
  • Influence on Glutamine Metabolism: Recent studies have shown that DMA competes with glutamine for uptake in certain cancer cells, particularly those deficient in SMARCA4/2. This competition can lead to decreased glutamine metabolism and increased sensitivity to oxidative phosphorylation inhibitors .

Biological Activities

1. Activation of AMPK:
Research has demonstrated that alanine derivatives, including DMA, can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK activation leads to:

  • Increased fatty acid oxidation.
  • Enhanced glucose uptake.
  • Improved insulin sensitivity .

2. Antitumor Activity:
In cancer research, DMA has shown potential as an adjunct therapy. Studies indicate that alanine supplementation (which includes DMA) can enhance the efficacy of conventional chemotherapy by exploiting metabolic vulnerabilities in cancer cells .

3. Ergogenic Effects:
DMA has been investigated for its potential ergogenic effects in sports science. Supplementation with alanine derivatives has been linked to improved exercise performance and reduced muscle damage through mechanisms involving anti-inflammatory responses and enhanced protein synthesis .

Case Studies

Case Study 1: Alanine Supplementation in Cancer Therapy
A study explored the effects of alanine supplementation on SMARCA4/2-deficient cancer cells. The results indicated that alanine could significantly reduce glutamine uptake, leading to selective cell death in these tumors. This suggests that DMA may have similar effects due to its structural relationship with alanine .

Case Study 2: Metabolic Imaging Using L-Alanine
Another investigation utilized labeled L-alanine to monitor bacterial growth activity in vivo. While this study primarily focused on L-alanine, it provides insights into how derivatives like DMA could be employed in metabolic imaging techniques due to their similar transport mechanisms .

Research Findings Summary

Study Focus Findings Implications
AMPK ActivationDMA activates AMPK leading to enhanced glucose metabolism and fatty acid oxidation .Potential therapeutic target for metabolic disorders.
Cancer Cell MetabolismCompetes with glutamine uptake; induces death in specific cancer cells .Possible application in cancer treatment strategies.
Ergogenic EffectsImproves exercise performance; reduces muscle damage .Useful for athletes seeking performance enhancement.

Properties

IUPAC Name

(2S)-2-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYOIFVBYZNUNW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182395
Record name N,N-Dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2812-31-9, 19701-89-4
Record name N,N-Dimethylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2812-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-(dimethylamino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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